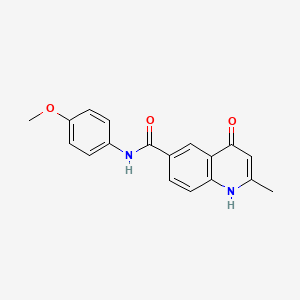![molecular formula C15H21ClN2O3 B4445903 2-(2-chlorophenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B4445903.png)
2-(2-chlorophenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide
Vue d'ensemble
Description
2-(2-chlorophenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. It is commonly referred to as "clofenciclan" and belongs to the class of amide compounds.
Mécanisme D'action
Clofenciclan's mechanism of action is not fully understood. However, it is believed to act on the central nervous system by inhibiting the reuptake of neurotransmitters, including serotonin and norepinephrine. Additionally, it has been shown to modulate the activity of ion channels, including voltage-gated sodium channels and TRPV1 channels.
Biochemical and Physiological Effects:
Clofenciclan has been shown to have significant effects on biochemical and physiological processes. It has been demonstrated to reduce inflammation and pain in animal models, as well as to increase the activity of antioxidant enzymes. Additionally, it has been shown to have a protective effect on the brain, reducing oxidative stress and improving cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
Clofenciclan has several advantages for use in lab experiments. It has a high degree of solubility in water, making it easy to administer to animals. Additionally, it has a low toxicity profile and does not produce significant side effects. However, one limitation of clofenciclan is that it is not readily available commercially, requiring researchers to synthesize it themselves.
Orientations Futures
There are several future directions for research on clofenciclan. One potential area of investigation is its use in the treatment of cancer, as it has been shown to have anticancer properties. Additionally, further research is needed to fully understand its mechanism of action and to identify potential therapeutic targets. Finally, the development of more efficient synthesis methods for clofenciclan could increase its availability and facilitate further research.
Conclusion:
In conclusion, clofenciclan is a chemical compound that has shown significant potential in scientific research. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a promising candidate for the treatment of various diseases. While further research is needed to fully understand its mechanism of action and to identify potential therapeutic targets, the future looks bright for clofenciclan and its potential use in the field of medicine.
Applications De Recherche Scientifique
Clofenciclan has shown potential therapeutic benefits in various scientific research areas. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been investigated for its potential use in the treatment of neuropathic pain, cancer, and Alzheimer's disease.
Propriétés
IUPAC Name |
2-(2-chlorophenoxy)-N-(2-morpholin-4-ylethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3/c1-12(21-14-5-3-2-4-13(14)16)15(19)17-6-7-18-8-10-20-11-9-18/h2-5,12H,6-11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDFWJCQCYUXFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1CCOCC1)OC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]ethanol](/img/structure/B4445824.png)
![4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4445838.png)
![3-methyl-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445846.png)
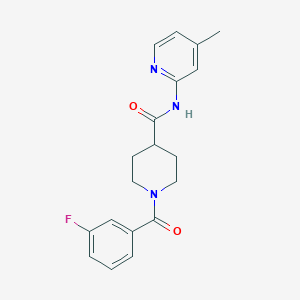
![N-allyl-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445852.png)
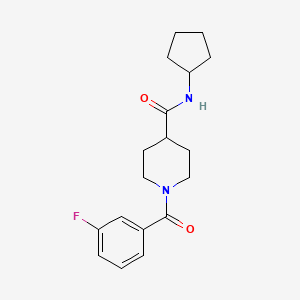
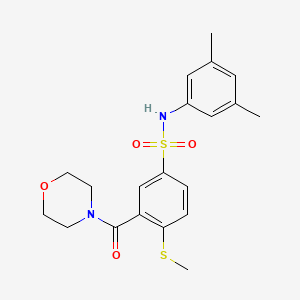
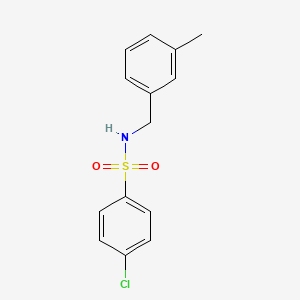
![N-(3-ethoxyphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4445872.png)
![N-[3-chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]propan-2-amine hydrochloride](/img/structure/B4445878.png)
![N-cyclopropyl-3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4445888.png)

![4-bromo-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4445904.png)
